molecular formula C19H27N3O3 B4137857 N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide

N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide

Cat. No.: B4137857
M. Wt: 345.4 g/mol
InChI Key: HXONRUDROVDYLH-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide: is an organic compound characterized by its unique structure, which includes a benzamide core substituted with cyclohexyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of a benzamide derivative followed by the introduction of cyclohexyl groups through amination reactions. The reaction conditions often require the use of strong acids for nitration and suitable amines for the amination steps.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide core allows for various substitution reactions, particularly electrophilic aromatic substitution, where the nitro group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Chemistry: N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide exerts its effects is primarily through its interaction with biological targets. The nitro group can participate in redox reactions, while the amide and cyclohexyl groups can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Uniqueness: N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both cyclohexyl and nitro groups in the same molecule is relatively uncommon and offers unique opportunities for chemical modifications and applications.

Properties

IUPAC Name

N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c23-19(21-16-9-5-2-6-10-16)14-11-12-17(18(13-14)22(24)25)20-15-7-3-1-4-8-15/h11-13,15-16,20H,1-10H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXONRUDROVDYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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